5-(Bromomethyl)oxazole
Overview
Description
5-(Bromomethyl)oxazole is a heterocyclic organic compound with the molecular formula C4H4BrNO. It features a five-membered ring containing both oxygen and nitrogen atoms, with a bromomethyl group attached to the fifth position of the oxazole ring.
Mechanism of Action
Target of Action
5-(Bromomethyl)oxazole is a derivative of the oxazole family .
Mode of Action
Oxazole derivatives are known to interact with various biological targets based on their chemical diversity
Biochemical Pathways
Oxazole derivatives, including this compound, are known to affect a wide range of biological activities . They have been associated with various biological activities such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . .
Result of Action
Oxazole derivatives are known to have a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)oxazole typically involves the bromination of oxazole derivatives. One common method includes the reaction of oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.
Reduction: Reduction of the bromomethyl group can yield oxazole-5-methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of oxazole-5-carboxylic acids.
Reduction: Formation of oxazole-5-methanol.
Scientific Research Applications
5-(Bromomethyl)oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Chemical Biology: It is employed in the synthesis of molecular probes and bioactive compounds for studying biological processes and pathways.
Comparison with Similar Compounds
5-Methyl-1,3-oxazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Chloromethyl-1,3-oxazole: Similar reactivity but with different electronic and steric properties due to the chlorine atom.
5-(Hydroxymethyl)-1,3-oxazole: Contains a hydroxyl group instead of a bromomethyl group, leading to different chemical behavior and reactivity.
Uniqueness: 5-(Bromomethyl)oxazole is unique due to the presence of the bromomethyl group, which provides a versatile site for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of derivatives with diverse biological and chemical properties .
Properties
IUPAC Name |
5-(bromomethyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDMJZUHSLWFNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470235 | |
Record name | 5-(BROMOMETHYL)OXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127232-42-2 | |
Record name | 5-(BROMOMETHYL)OXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 5-(bromomethyl)oxazole from amino acid-derived precursors?
A1: The research article highlights a novel, gold-catalyzed synthetic route for producing 5-(bromomethyl)oxazoles using readily available amino acid-derived propargylic amides as starting materials []. This method offers several advantages:
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